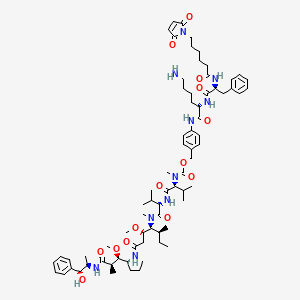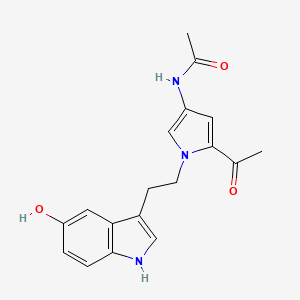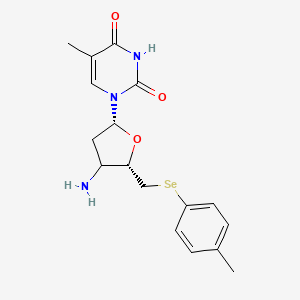
SARS-CoV-2-IN-62
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-62 is a compound that has garnered significant attention in the scientific community due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the replication and spread of the virus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-62 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core structure of the compound.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-62 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学的研究の応用
SARS-CoV-2-IN-62 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
作用機序
The mechanism of action of SARS-CoV-2-IN-62 involves targeting specific proteins and pathways essential for the replication of SARS-CoV-2. The compound binds to the viral protease, inhibiting its activity and preventing the virus from processing its polyproteins. This disruption in the viral life cycle ultimately leads to a reduction in viral replication and spread.
類似化合物との比較
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Hydroxychloroquine: A drug that has been explored for its potential antiviral effects.
Uniqueness
SARS-CoV-2-IN-62 is unique in its specific targeting of the viral protease, which is a critical enzyme for the virus’s replication. This specificity may offer advantages in terms of efficacy and reduced side effects compared to other antiviral agents.
特性
分子式 |
C17H21N3O3Se |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
1-[(2R,5S)-4-amino-5-[(4-methylphenyl)selanylmethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O3Se/c1-10-3-5-12(6-4-10)24-9-14-13(18)7-15(23-14)20-8-11(2)16(21)19-17(20)22/h3-6,8,13-15H,7,9,18H2,1-2H3,(H,19,21,22)/t13?,14-,15-/m1/s1 |
InChIキー |
JKQIKNKFCDDNNR-JVIGXAJISA-N |
異性体SMILES |
CC1=CC=C(C=C1)[Se]C[C@@H]2C(C[C@@H](O2)N3C=C(C(=O)NC3=O)C)N |
正規SMILES |
CC1=CC=C(C=C1)[Se]CC2C(CC(O2)N3C=C(C(=O)NC3=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


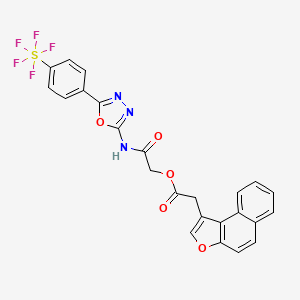


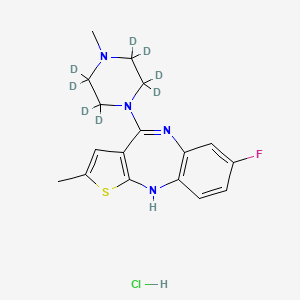




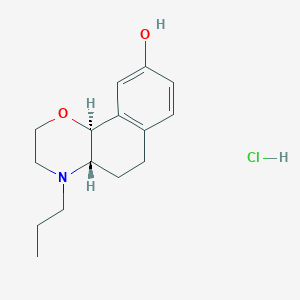
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)
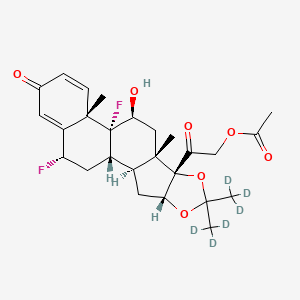
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
